2-Hydroxynaphthalene-5-sulfonic acid
Overview
Description
2-Hydroxynaphthalene-5-sulfonic acid is an organic compound derived from naphthalene, a bicyclic aromatic hydrocarbon. This compound is characterized by the presence of a hydroxyl group (-OH) at the 2-position and a sulfonic acid group (-SO3H) at the 5-position on the naphthalene ring. It is a colorless to pale yellow crystalline solid that is soluble in water and commonly used in the synthesis of dyes and pigments.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxynaphthalene-5-sulfonic acid can be synthesized through the sulfonation of 2-naphthol. The process involves the reaction of 2-naphthol with sulfuric acid, which introduces the sulfonic acid group at the desired position. The reaction conditions typically include heating the mixture to facilitate the sulfonation process .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where 2-naphthol is reacted with sulfuric acid in large reactors. The reaction mixture is then neutralized, and the product is isolated through crystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxynaphthalene-5-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The sulfonic acid group can be reduced to form sulfonamides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) are used under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfonamides and related compounds.
Substitution: Halogenated or nitrated naphthalene derivatives.
Scientific Research Applications
2-Hydroxynaphthalene-5-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various dyes and pigments.
Biology: The compound is utilized in the study of enzyme interactions and as a substrate in biochemical assays.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is employed in the production of colorants for textiles, plastics, and other materials
Mechanism of Action
The mechanism of action of 2-hydroxynaphthalene-5-sulfonic acid involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the sulfonic acid group can participate in ionic interactions. These interactions can influence the activity of enzymes and other proteins, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxynaphthalene-1-sulfonic acid: Similar structure but with the sulfonic acid group at the 1-position.
2-Hydroxynaphthalene-6-sulfonic acid: Sulfonic acid group at the 6-position.
1-Hydroxynaphthalene-5-sulfonic acid: Hydroxyl group at the 1-position and sulfonic acid group at the 5-position
Uniqueness
2-Hydroxynaphthalene-5-sulfonic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly valuable in the synthesis of certain dyes and pigments that require precise structural features .
Properties
IUPAC Name |
6-hydroxynaphthalene-1-sulfonic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6,11H,(H,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOSSUFXFMVRJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C(=C1)S(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10365314 | |
Record name | 2-Hydroxynaphthalene-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20386-27-0 | |
Record name | 6-Hydroxy-1-naphthalenesulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020386270 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxynaphthalene-5-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10365314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-HYDROXY-1-NAPHTHALENESULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X96AT334XM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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